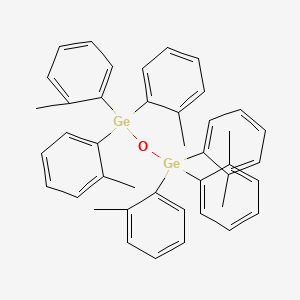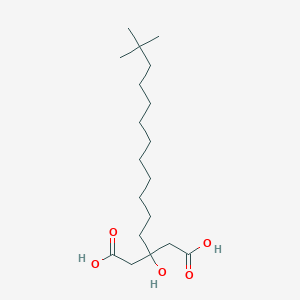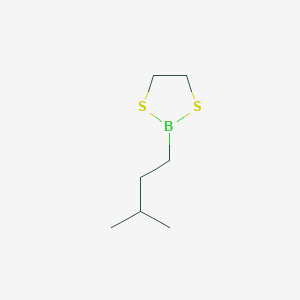![molecular formula C15H19N3O B14384912 3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide CAS No. 88107-31-7](/img/structure/B14384912.png)
3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an enamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with methyl acrylate to form an intermediate, which is then reacted with cyanogen bromide to introduce the cyano group. The final step involves the reaction with propylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted benzyl or cyano derivatives.
Scientific Research Applications
3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and the enamide functionality play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
PRL-8-53: A nootropic compound with a similar benzyl and amino structure.
Phenylacetone: A compound with a benzyl group but different functional groups.
Uniqueness
3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide is unique due to its combination of a cyano group and an enamide functionality, which imparts distinct chemical and biological properties
Properties
CAS No. |
88107-31-7 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide |
InChI |
InChI=1S/C15H19N3O/c1-3-9-17-15(19)14(10-16)12-18(2)11-13-7-5-4-6-8-13/h4-8,12H,3,9,11H2,1-2H3,(H,17,19) |
InChI Key |
OWEWRTBNAJQWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=CN(C)CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
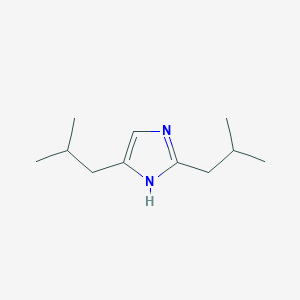
![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)

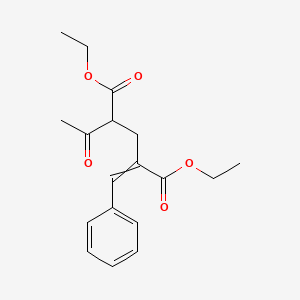
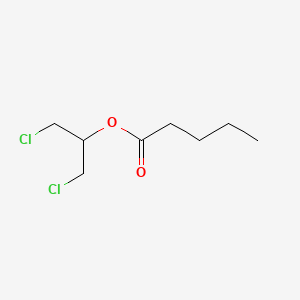
![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)
